2-(4-Nitrophenyl)propane-1,3-diol

Descripción

Structural Classification and Importance in Organic Chemistry Research

From a structural standpoint, 2-(4-nitrophenyl)propane-1,3-diol is classified as a nitroaromatic compound and a 1,3-propanediol (B51772). nih.govnih.gov The nitro group (-NO2) attached to the aromatic ring is strongly electron-withdrawing, which significantly influences the reactivity of the phenyl ring. nih.gov The 1,3-diol moiety provides two centers for esterification, etherification, or other functional group transformations, and its stereochemistry is a critical aspect of its utility. The compound can exist as different stereoisomers, with the specific spatial arrangement of the hydroxyl and nitrophenyl groups being crucial for its biological activity in derived products. chemicalbook.com

In organic chemistry research, its importance lies in its role as a chiral building block. The ability to synthesize or isolate specific stereoisomers of this compound allows for the diastereoselective and enantioselective synthesis of complex target molecules. This is particularly valuable in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry.

Historical Context and Evolution as a Chemical Scaffold

The historical significance of this compound is intrinsically linked to the discovery and synthesis of chloramphenicol (B1208). Chloramphenicol was first isolated in 1947 from the bacterium Streptomyces venezuelae. scispace.comslideshare.net Shortly after, in 1949, it became the first antibiotic to be synthesized on a large industrial scale, a landmark achievement in medicinal chemistry. scispace.comslideshare.net The key to this synthetic route was the preparation of the D-threo isomer of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940), which is a direct derivative of this compound where the nitro group is reduced to an amine. chemicalbook.com

The synthesis of chloramphenicol involves the resolution of the racemic mixture of threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol to isolate the desired D-(-)-threo isomer. chemicalbook.com This specific isomer is then acylated to produce chloramphenicol. chemicalbook.com The success of this synthesis solidified the importance of the this compound backbone as a viable scaffold for drug development. Over the years, the focus has expanded from its use in chloramphenicol to the exploration of its derivatives for other therapeutic applications, marking its evolution from a mere intermediate to a versatile chemical scaffold.

Overview of Key Research Domains for the Chemical Compound and its Derivatives

The research applications of this compound and its derivatives are primarily concentrated in medicinal chemistry, with a growing interest in other areas of chemical science.

Medicinal Chemistry: The primary research domain remains the development of novel therapeutic agents. The this compound scaffold has been utilized to create a variety of derivatives with potential biological activities. The hydrolysis of the amide group in chloramphenicol results in the formation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a common degradation product studied in pharmaceutical preparations. scispace.com

Researchers have explored modifications of the scaffold to create analogs with different biological targets. For instance, derivatives of the related 2-aryl-1,3-propanediol scaffold are being investigated for their potential as anticancer and anti-inflammatory agents. The core structure provides a rigid framework that can be functionalized to interact with specific biological targets like enzymes and receptors.

Enzyme Inhibition: The structural motif of this compound is of interest in the design of enzyme inhibitors. The specific arrangement of functional groups can allow for targeted binding to the active sites of enzymes, potentially modulating their activity. This has led to research into derivatives that could act as inhibitors for enzymes involved in various disease pathways.

Chiral Synthesis and Catalysis: Beyond its direct use in bioactive molecules, the chiral nature of this compound makes it a valuable tool in asymmetric synthesis. It can be used as a chiral auxiliary or a starting material for the synthesis of complex chiral molecules. The development of efficient methods for the diastereoselective and enantioselective synthesis of its derivatives is an active area of research. For example, a synthesis method for chloramphenicol has been developed using a chiral catalyst to produce (-)-2-nitro-1-phenyl-1,3-propanediol from benzaldehyde (B42025) and nitromethane. google.com

Compound Information Table

| Compound Name | Other Names |

| This compound | 2-Nitro-1-phenyl-1,3-propanediol |

| Chloramphenicol | D-threo-2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)]-p-nitrophenylethylamide |

| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Chloramphenicol base; D-threo-(-)-2-Amino-1-(p-nitrophenyl)-1,3-propanediol |

| Benzaldehyde | - |

| Nitromethane | - |

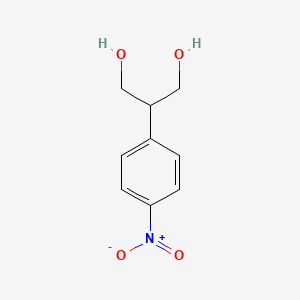

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDKPEXFAQGVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Nitrophenyl Propane 1,3 Diol and Its Derivatives

Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) (p-Nitrophenylserinol)

2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as p-nitrophenylserinol, is a crucial precursor in various chemical syntheses. nih.gov Its structure, featuring a nitro-substituted phenyl ring and an aminodiol backbone, allows for diverse chemical modifications.

Established Industrial and Laboratory Preparation Routes

The industrial and laboratory preparation of p-nitrophenylserinol has been a subject of considerable research, leading to several established synthetic pathways. While specific proprietary methods are common in industrial settings, the fundamental transformations often involve the use of readily available starting materials. A common approach involves the aminohydroxylation of an appropriate precursor, a process that installs both the amino and hydroxyl groups. nih.gov These methods are often designed to be robust, scalable, and economically viable for large-scale production. google.comgoogle.com The British Pharmacopoeia provides reference standards for 2-amino-1-(4-nitrophenyl)propane-1,3-diol, indicating its importance in pharmaceutical applications. pharmacopoeia.comsigmaaldrich.com

Reductive Amination Strategies

Reductive amination represents a versatile and widely employed strategy for the synthesis of amines, including p-nitrophenylserinol. organic-chemistry.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of p-nitrophenylserinol synthesis, a suitable keto- or aldehyde-functionalized nitrophenylpropanediol precursor could be subjected to reductive amination. Various reducing agents can be employed, with the choice often depending on the specific substrate and desired selectivity. This method offers a direct and efficient route to the target amine, often with high yields. organic-chemistry.org

Alkylation Approaches for Amine Functionality

Alkylation of amines is a fundamental transformation in organic synthesis that can be applied to the synthesis of derivatives of p-nitrophenylserinol. researchgate.net This approach involves the introduction of an alkyl group onto the nitrogen atom of the amino group. While not a direct synthesis of p-nitrophenylserinol itself, which is a primary amine, alkylation methods are crucial for the preparation of its N-substituted derivatives. These derivatives can exhibit modified biological activities or serve as intermediates in more complex synthetic sequences. The reaction typically involves an alkylating agent, such as an alkyl halide, and a base to neutralize the acid generated during the reaction.

Stereoselective and Enantioselective Synthesis of Defined Isomers

The presence of two stereocenters in 2-(4-nitrophenyl)propane-1,3-diol and its derivatives means that they can exist as four possible stereoisomers. researchgate.net The biological activity of these isomers can vary significantly, making the development of stereoselective and enantioselective synthetic methods a critical area of research. nih.gov

Chiral Resolution Techniques for Intermediates

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. nih.gov This technique can be applied to key chiral intermediates in the synthesis of p-nitrophenylserinol. The process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods such as crystallization. Once separated, the desired enantiomer of the intermediate can be liberated and carried forward in the synthesis, ultimately yielding an enantiomerically pure final product. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a more direct and efficient alternative to chiral resolution. mdpi.comsioc-journal.cnmdpi.com In the context of p-nitrophenylserinol synthesis, asymmetric catalysts can be employed to control the stereochemical outcome of key bond-forming reactions in the synthesis of its precursors. For example, asymmetric hydrogenation or asymmetric aldol (B89426) reactions can be used to set the stereocenters with high enantioselectivity. researchgate.net The development of novel chiral catalysts and catalytic systems continues to advance the field, enabling the synthesis of specific stereoisomers of complex molecules with high precision. mdpi.com

Conversion of Nitro Group Containing Precursors

The synthesis of this compound often leverages precursors that already incorporate the nitroaromatic moiety. The strategic manipulation of the nitro group and adjacent functionalities is central to these synthetic routes. The nitro group is one of the first functional groups to be reduced in organic chemistry, and a variety of reagents can be used for this purpose. wikipedia.org

A prominent pathway for constructing the 1,3-diol structure is the Henry (nitro-aldol) reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In the context of this compound synthesis, a plausible precursor is p-nitrobenzaldehyde. The reaction would proceed by condensing p-nitrobenzaldehyde with a nitroalkane, such as nitroethanol, followed by subsequent reduction steps.

The reduction of aromatic nitro compounds is a well-established industrial process. wikipedia.org Various methods exist, each with specific advantages concerning selectivity, cost, and environmental impact.

Key Reduction Methods for Aromatic Nitro Compounds:

| Reagent/Method | Application Notes |

|---|---|

| Catalytic Hydrogenation | Utilizes catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. It is a common industrial method. wikipedia.org |

| Iron in Acidic Media | A classic and cost-effective method for reducing nitroarenes to anilines. wikipedia.org |

| Sodium Hydrosulfite | Can be used for the reduction of nitro compounds. wikipedia.org |

| Tin(II) Chloride | A common laboratory reagent for the reduction of nitro groups to amines. wikipedia.org |

| Zinc in Ammonium Chloride | This method is often employed for the selective reduction of nitro compounds to hydroxylamines. wikipedia.org |

Following the initial condensation, the secondary nitro group introduced via the Henry reaction must be reduced to an amine, and any protecting groups on the hydroxyl functions need to be removed to yield the final diol. The choice of reducing agent is critical to selectively target the aliphatic nitro group without affecting the aromatic nitro group if the desired product is the nitro-substituted diol. Conversely, powerful reducing conditions can convert both nitro groups.

Novel Synthetic Pathways and Process Intensification

In recent years, the chemical industry has shifted towards "process intensification," a strategy that aims to develop safer, more efficient, and sustainable manufacturing processes. cetjournal.it This approach often involves moving from traditional large-scale batch reactors to smaller, continuous-flow systems, which offer superior heat and mass transfer, reduced reaction volumes, and improved safety. cetjournal.itmdpi.comencyclopedia.pub

While specific literature on the process intensification for this compound is limited, principles can be drawn from related syntheses. For instance, the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane has been significantly enhanced using process intensification techniques. mdpi.comresearchgate.net Researchers developed a continuous-flow process using a packed-bed microreactor with a specialized ionic liquid catalyst. mdpi.comresearchgate.net This system demonstrated a higher yield (90%) and a shorter reaction time compared to traditional batch reactors. researchgate.net

Comparison of Synthetic Approaches:

| Feature | Traditional Batch Process | Intensified Continuous Process |

|---|---|---|

| Reactor Type | Large semi-batch reactors cetjournal.it | Tubular or continuous stirred-tank reactors (CSTRs) in series cetjournal.it |

| Solvent Volume | High, used as a thermal flywheel cetjournal.it | Drastically reduced cetjournal.it |

| Safety | Higher risk due to large holdups and potential for runaway reactions cetjournal.it | Intrinsically safer due to smaller reaction volumes cetjournal.it |

| Efficiency | Lower throughput, longer process times | Increased productivity, shorter reaction times researchgate.net |

| Reproducibility | Can be variable | High reproducibility |

These principles of process intensification are directly applicable to the synthesis of this compound. A continuous-flow system could be designed for the Henry reaction and subsequent reduction steps. Such a system would allow for precise control over reaction temperature, pressure, and stoichiometry, potentially leading to higher yields, improved purity, and a safer, more environmentally friendly process. The use of immobilized catalysts or reagents in packed-bed reactors could further streamline the process by simplifying purification and enabling catalyst recycling.

Elucidation of Reactivity and Reaction Mechanisms of 2 4 Nitrophenyl Propane 1,3 Diol

Chemical Transformations Involving the Nitro Group

The nitro group attached to the phenyl ring is a key site for chemical modification, primarily through reduction and oxidation reactions.

Selective Reduction to Amino and Hydroxylamine (B1172632) Derivatives

The nitro group of 2-(4-nitrophenyl)propane-1,3-diol can be selectively reduced to form the corresponding amino derivative, 2-(4-aminophenyl)propane-1,3-diol. fishersci.nllgcstandards.comlgcstandards.compharmacopoeia.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation is a crucial step in the synthesis of various compounds, including pharmaceutical intermediates. The reduction can be achieved using various reducing agents, with tin metal and hydrochloric acid being a common method. nveo.org This process has been applied to similar structures, such as the reduction of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) to its amino derivative. nveo.org The resulting amino compound is a versatile intermediate for further chemical synthesis. google.com

In addition to the complete reduction to an amine, the nitro group can be partially reduced to a hydroxylamine derivative. This transformation can be accomplished through electrosynthesis, where the controlled application of an electric current allows for the selective formation of the hydroxylamine. researchgate.net

Electrosynthetic Oxidation to Nitroso Compounds

The nitro group can also be a precursor for the synthesis of nitroso compounds through an electrosynthetic oxidation process. researchgate.net This method involves a "redox" flow cell with two consecutive porous electrodes. In this system, the corresponding amino derivative, (1S, 2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol, is first generated and then oxidized at the second electrode to yield the nitroso derivative. researchgate.net This technique has proven effective for preparing nitroso derivatives of various aromatic compounds. researchgate.net

Reactivity of the 1,3-Diol Moiety

The two hydroxyl groups of the propane-1,3-diol chain offer opportunities for cyclization and derivatization reactions, enabling the synthesis of a wide array of heterocyclic and other modified compounds.

Cyclization Reactions to Form Heterocyclic Rings (e.g., 1,3-Dioxanes)

The 1,3-diol functionality can undergo cyclization reactions with aldehydes or their acetals to form 1,3-dioxane (B1201747) rings. For instance, the reaction of this compound with an appropriate aldehyde would yield a 2-substituted-5-(4-nitrophenyl)-1,3-dioxane. This type of reaction is a common strategy for protecting the diol or for creating rigid heterocyclic structures. A related example is the formation of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) from p-nitrobenzaldehyde and ethylene (B1197577) glycol. nih.gov

Selective Derivatization of Hydroxyl Groups

The hydroxyl groups of the 1,3-diol can be selectively derivatized to modify the compound's properties or to introduce new functional groups. Common derivatization techniques include acetylation, which can be achieved using acetic anhydride. nih.gov The presence of other hydroxyl-containing molecules can affect the selectivity of this reaction. nih.gov Other derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates, which are often used to enhance detectability in analytical methods like HPLC. researchgate.net

Reactions at the C-2 Position

The carbon atom at the C-2 position of the propane (B168953) chain, situated between the two hydroxyl groups and adjacent to the nitrophenyl ring, can also be a site for chemical reactions. For example, Knoevenagel condensation of p-nitrobenzaldehyde with 1,3-propanediol (B51772) can lead to the formation of 2-(4-nitrobenzylidene)-1,3-propanediol, where a double bond is introduced at the C-2 position. chemspider.com

Nucleophilic Substitution Reactions

The hydroxyl groups of this compound, particularly the benzylic hydroxyl group at the C1 position, are potential sites for nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating its displacement by a nucleophile. chemicalbook.com The stability of the potential carbocation intermediate plays a crucial role in the reaction mechanism.

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring has a dual effect. While it destabilizes a benzylic carbocation that might form at the C1 position, making an SN1-type mechanism less favorable, it also activates the aromatic ring for nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov However, for SNAr to occur, a good leaving group must be present on the aromatic ring itself, which is not the case in the parent compound.

Therefore, nucleophilic substitution is more likely to occur at the aliphatic chain. The reaction of alcohols with hydrogen halides (HX) is a classic example of nucleophilic substitution. chemicalbook.com For primary and secondary alcohols, the reaction typically proceeds via an SN2 or SN1 mechanism, respectively. Given that this compound contains both a secondary and a primary alcohol, the reaction conditions would determine the selectivity and mechanism.

Table 1: Plausible Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Reagent/Conditions | Potential Product(s) | Probable Mechanism |

| Halide (e.g., Cl⁻, Br⁻) | HX (e.g., HCl, HBr) with acid catalysis | 1-halo-2-(4-nitrophenyl)propane-3-ol, 3-halo-2-(4-nitrophenyl)propane-1-ol, or di-halogenated product | SN1/SN2 |

| Amine (R-NH₂) | Transition metal catalyst (Borrowing Hydrogen) | 1-amino-2-(4-nitrophenyl)propane-3-ol or 3-amino-2-(4-nitrophenyl)propane-1-ol | Catalytic cycle |

It is important to note that in the context of the synthesis of chloramphenicol (B1208), the precursor 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) undergoes acylation at the amino group, which is a nucleophilic acyl substitution, rather than a substitution at the hydroxyl groups. fiveable.meorganic-chemistry.org This highlights the higher nucleophilicity of the amino group compared to the hydroxyl groups.

Condensation and Cyclocondensation Reactions

The 1,3-diol functionality of this compound makes it a prime candidate for condensation and cyclocondensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions typically result in the formation of five or six-membered heterocyclic rings.

The acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone leads to the formation of a cyclic acetal, specifically a 1,3-dioxane derivative. organic-chemistry.orgchem-station.com This reaction is reversible and is often used as a method for protecting 1,3-diols. chem-station.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent dehydration leads to the formation of an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group to form the stable cyclic acetal. libretexts.org

Table 2: Representative Cyclocondensation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetone | Acid (e.g., p-toluenesulfonic acid) | 2,2-Dimethyl-5-(4-nitrophenyl)-1,3-dioxane |

These condensation reactions are crucial in synthetic organic chemistry for creating more complex molecular architectures from simpler building blocks.

Mechanistic Studies of Complex Chemical Transformations

Detailed mechanistic studies specifically on complex chemical transformations of this compound are not extensively reported in the literature. However, insights can be drawn from the well-established synthesis of the antibiotic chloramphenicol, for which the closely related aminodiol is a key intermediate. fiveable.me

The synthesis of chloramphenicol from its precursors involves a series of transformations where the reactivity of the functional groups is critical. For instance, the acylation of the amino group of 2-amino-1-(4-nitrophenyl)propane-1,3-diol with a dichloroacetyl derivative is a key step. fiveable.me This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Furthermore, the influence of the nitro group on the reactivity of the molecule is a subject of mechanistic interest. The electron-withdrawing nature of the nitro group affects the acidity of the hydroxyl protons and the nucleophilicity of the aromatic ring. While direct mechanistic studies on the title compound are sparse, the principles of physical organic chemistry allow for predictions of its behavior in various chemical environments. For example, any reaction involving the formation of a positive charge at the benzylic position would be disfavored due to the electronic effect of the nitro group. Conversely, reactions involving nucleophilic attack on the aromatic ring could be facilitated, provided a suitable leaving group is present. researchgate.net

Derivatization and Molecular Engineering of the 2 4 Nitrophenyl Propane 1,3 Diol Scaffold

Synthesis of Novel Nitrogen-Modified Glycines and Analogues

The primary amine of the 2-(4-nitrophenyl)propane-1,3-diol backbone is a key site for chemical modification to produce advanced analogues, including N-modified glycines. These derivatives are synthesized through targeted reactions that introduce new functional groups at the nitrogen atom.

Detailed research has demonstrated the conversion of (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, also known as p-nitrophenylserinol, into novel N-modified glycines. This transformation is typically achieved via chemoselective N-monoalkylation using reagents like haloacetic esters or acids (e.g., Cl-CH₂COOR, Br-CH₂COOR). The reaction can be performed on the parent molecule or its 5-amino-1,3-dioxane derivatives, which are formed by protecting the diol functionality. This approach has led to the successful synthesis of the first tripodands that feature N-modified glycine (B1666218) motifs as their peripheral units. researchgate.net

A common method for N-alkylation is the Eschweiler-Clarke reaction, which achieves dimethylation of the primary amine. For instance, starting with (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the use of formaldehyde (B43269) and formic acid under reflux conditions results in the quantitative formation of (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol.

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | Haloacetic ester or acid (X-CH₂COOR) | N-monoalkylation | N-modified glycines |

| (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | Formaldehyde, Formic Acid | Eschweiler-Clarke Methylation | (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol |

Preparation of Chiral Ligands and Organocatalysts (e.g., Bis(oxazolines))

The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral ligands and organocatalysts, which are crucial for asymmetric catalysis. Among the most important of these are bis(oxazoline) (BOX) ligands.

The synthesis of BOX ligands generally involves the cyclization of a chiral 2-amino alcohol with a bifunctional compound, such as a dinitrile or a dicarboxylic acid derivative. The chirality is conferred by the amino alcohol, making derivatives of this compound ideal for this purpose. For example, homochiral bis(oxazolines) have been prepared in high yields from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, a close analogue of the title compound. researchgate.net The general and well-established method involves reacting the chiral amino alcohol with a dinitrile, such as malononitrile (B47326) or 2,6-pyridinedicarbonitrile, often in the presence of a Lewis acid catalyst like zinc trifluoromethanesulfonate. This one-step synthesis is efficient and widely used for creating a variety of BOX and PyBOX (pyridine-bis(oxazoline)) ligands.

The resulting bis(oxazoline) ligands, featuring a C₂-symmetric structure, can coordinate with metal ions (e.g., copper, palladium) to form catalysts for a wide range of enantioselective reactions, including Diels-Alder, aldol (B89426), and Michael addition reactions. The stereochemical outcome of these reactions is directed by the chiral ligand, where the substituents on the oxazoline (B21484) rings create a specific chiral environment around the metal center, blocking one enantiotopic face of the substrate.

| Reactant 1 (Chiral Source) | Reactant 2 (Linker Source) | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Chiral 2-amino alcohol (e.g., 2-amino-1-(4-nitrophenyl)propane-1,3-diol) | Dinitrile (e.g., malononitrile) | Lewis Acid (e.g., Zn(OTf)₂) / Heat | Bis(oxazoline) (BOX) Ligand |

| Chiral 2-amino alcohol (e.g., 2-amino-1-(4-nitrophenyl)propane-1,3-diol) | Dicarboxylic acid or derivative | Coupling agents / Dehydration | Bis(oxazoline) (BOX) Ligand |

Formation of Multi-functionalized and Polymeric Structures

The diol functionality of this compound allows it to act as a monomer in polymerization reactions, particularly in the formation of polyesters. The 1,3-propanediol (B51772) structural unit is a known component in the synthesis of bio-based polyesters. For instance, poly(trimethylene terephthalate) (PTT) is a well-known polyester (B1180765) synthesized from 1,3-propanediol and terephthalic acid. These polymerization reactions typically proceed via polycondensation, where the hydroxyl groups of the diol react with dicarboxylic acids or their derivatives to form ester linkages, releasing a small molecule like water.

While the general reactivity of the 1,3-propanediol backbone suggests that this compound could be incorporated into polyester chains, specific studies detailing its use as a monomer to form multi-functionalized polymers are not extensively documented in the available literature. The presence of the nitro and amino/derivatized-amino groups would classify the resulting material as a multi-functionalized polymer, where these groups could be used for further post-polymerization modification or to impart specific properties to the final material.

Development of Supramolecular Architectures

The field of supramolecular chemistry explores the formation of complex assemblies through non-covalent interactions. The this compound molecule, by virtue of its p-nitrophenyl group, can act as a "guest" in host-guest complexes.

Research into the binding of nitrophenol isomers with macrocyclic "host" molecules like calixarenes provides a model for the supramolecular behavior of this compound. researchgate.net Calixarenes are cup-shaped macrocycles that can encapsulate other molecules within their hydrophobic cavities. The interaction between a nitrophenol guest and a calixarene (B151959) host is governed by factors such as hydrogen bonding and π-π stacking. researchgate.net

Theoretical studies on the complexation of p-nitrophenol with calix fishersci.nlarene (CX fishersci.nl) indicate that the guest molecule is encapsulated within the host's cavity, stabilized by hydrogen bonds. researchgate.net This encapsulation leads to distinct changes in the spectroscopic properties of the molecules, such as shifts in their ¹H NMR signals. The interaction energy and binding affinity are sensitive to the size of the calixarene host and the specific isomer of the nitrophenol guest. researchgate.net These findings suggest that this compound can be selectively included in appropriately sized molecular hosts, forming well-defined supramolecular architectures driven by non-covalent forces.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material for the synthesis of more complex, stereochemically defined molecules. The (1R,2R)- and (1S,2S)-enantiomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) are prime examples of such building blocks. pharmacopoeia.com Their inherent chirality allows for the transfer of stereochemical information to a new molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired activity.

One notable application is in the synthesis of dynemicin analogues. nih.gov Dynemicins are a class of potent enediyne antitumor antibiotics, and their complex structures require precise control of stereochemistry. The chiral framework of 2-(4-nitrophenyl)propane-1,3-diol provides a reliable foundation for constructing the intricate side-chains of these molecules. nih.gov

Furthermore, this diol can be enzymatically asymmetrized to produce chiral monoacetates, which are themselves valuable chiral building blocks. nih.gov For instance, lipase-catalyzed enantioselective acetylation can yield either the (R)- or (S)-monoacetate with high enantiomeric excess, which can then be used in further synthetic transformations. nih.gov

Role as a Chiral Resolving Agent for Racemic Mixtures

The resolution of racemic mixtures—the separation of a 50:50 mixture of two enantiomers—is a crucial process in the production of single-enantiomer drugs and other chiral compounds. sigmaaldrich.com 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, with its amino and hydroxyl functional groups, can be utilized as a chiral resolving agent. sigmaaldrich.com

The principle behind chiral resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. sigmaaldrich.com Once separated, the resolving agent can be cleaved from the individual diastereomers to yield the pure enantiomers of the original racemic mixture.

The structural characteristics of 2-amino-1-(4-nitrophenyl)propane-1,3-diol, including its ability to form salts with acidic compounds or derivatives with other functional groups, make it a candidate for the resolution of various racemic mixtures. sigmaaldrich.com

Precursor Chemistry for High-Value Chemical Entities

The chemical structure of this compound makes it an excellent precursor for a range of high-value chemicals, from antibiotics to specialty materials.

Intermediates in Antibiotic Scaffold Synthesis (e.g., Chloramphenicol)

Perhaps the most well-documented and significant application of this compound is its role as a key intermediate in the synthesis of the broad-spectrum antibiotic, chloramphenicol (B1208). sigmaaldrich.comresearchgate.netresearchgate.net The D-threo isomer, specifically (1R,2R)-(-)-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is the direct precursor to the biologically active form of chloramphenicol. wikiwand.com

| Intermediate | Precursor for | Significance |

| (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Chloramphenicol | Direct precursor to the active form of a broad-spectrum antibiotic. wikiwand.com |

| (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Isocytoxazone | Can be used in the synthesis of this compound. nih.gov |

It is also noteworthy that 2-amino-1-(4-nitrophenyl)propane-1,3-diol is a known degradation product of chloramphenicol through the hydrolysis of the amide bond, a process that results in the loss of antibiotic activity. researchgate.net

Precursors for Specialty Chemicals and Materials

Beyond its role in antibiotic synthesis, the structural features of this compound lend themselves to the development of other specialty chemicals. The presence of the nitro group, amino group, and vicinal diol makes it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors. sigmaaldrich.com For instance, derivatives of this compound have been investigated as inhibitors of aminopeptidase (B13392206) N/CD13. sigmaaldrich.com

Research has also indicated that derivatives of 2-amino-1-(4-nitrophenyl)propane-1,3-diol have shown potential antihypertensive activity. sigmaaldrich.com This suggests that the core structure of this diol can be modified to create new classes of therapeutic agents. Furthermore, its chemical functionality allows for its incorporation into polymers and other materials, opening avenues for the development of specialty materials with tailored properties. sigmaaldrich.com

Application in Asymmetric Catalysis

While this compound itself is not typically used directly as a catalyst, its chiral nature makes it an excellent starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large amount of a chiral product, making it a highly efficient and atom-economical method for synthesizing enantiomerically pure compounds.

The amino and hydroxyl groups of 2-amino-1-(4-nitrophenyl)propane-1,3-diol can be functionalized to create more complex molecules that can act as chiral ligands for metal-based catalysts or as organocatalysts. These tailored catalysts can then be used to control the stereochemical outcome of a wide range of chemical reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The principle of a chiral auxiliary, a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction, is also relevant. The diol can be used to synthesize such auxiliaries, which, after guiding the desired stereochemical transformation, can be removed and potentially recycled.

| Derivative Type | Potential Application in Asymmetric Catalysis |

| Chiral Ligands | Coordination with metal centers to create chiral catalysts for various transformations. |

| Chiral Auxiliaries | Temporary incorporation into a substrate to direct the stereochemical outcome of a reaction. |

| Organocatalysts | As a scaffold for the synthesis of metal-free chiral catalysts. |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For 2-(4-Nitrophenyl)propane-1,3-diol , a complete and unambiguous assignment of ¹H and ¹³C NMR chemical shifts would be essential for confirming its molecular structure. This would involve analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values.

However, a thorough search of scientific databases has not yielded any published ¹H or ¹³C NMR spectra or data tables specifically for This compound . Therefore, no detailed research findings on its NMR spectroscopic characterization can be presented.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For This compound , one would expect to observe characteristic vibrational bands corresponding to the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups, as well as the aliphatic C-H bonds.

Despite the utility of these techniques, no specific experimental IR or Raman spectra for This compound have been found in the public domain. Consequently, a data table of its vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. In a mass spectrum of This compound , one would expect to see a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds.

A comprehensive search for mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) for detailed fragmentation analysis, did not yield any specific results for This compound . Therefore, a discussion of its molecular fragmentation pathways based on experimental data is not possible.

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules.

There is no published data available regarding the chiroptical properties of the enantiomers of This compound . Therefore, information on its stereochemical assignment using these techniques cannot be provided.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of This compound would provide unambiguous information about its bond lengths, bond angles, and conformation in the solid state, as well as details about intermolecular interactions such as hydrogen bonding.

A search of crystallographic databases has revealed no published crystal structure for This compound . Thus, a definitive solid-state structural determination has not been reported in the scientific literature.

Computational and Theoretical Chemistry Investigations of 2 4 Nitrophenyl Propane 1,3 Diol and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. They solve the Schrödinger equation (or a simplified form) to determine the electronic structure of a molecule, from which numerous properties can be derived. For 2-(4-nitrophenyl)propane-1,3-diol and its derivatives, these methods provide a foundational understanding of their geometry, stability, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Predicting the most stable conformation is crucial because an inaccurate geometry can lead to erroneous predictions of other molecular properties. nih.gov

For derivatives of this compound, such as the antibiotic chloramphenicol (B1208) and its ester, chloramphenicol palmitate, DFT has been successfully employed to determine their equilibrium geometries. nih.gov In a detailed study of chloramphenicol palmitate, calculations were performed to find the most stable polymorphic form (Form A), providing insights into its solid-state structure. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Computational studies on chloramphenicol have been performed using methods like Austin Model 1 (AM1), Parametric Method 3 (PM3), and Hartree-Fock (HF) to determine these energies in different solvents, revealing how the electronic properties change with the environment. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and intramolecular interactions. For chloramphenicol palmitate, NBO analysis has provided deep insights into its bonding features. nih.gov

Table 1: Theoretical HOMO, LUMO, and Energy Gap values for Chloramphenicol in different solvents

| Solvent | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Water | AM1 | -9.605 | -1.531 | 8.074 |

| PM3 | -9.663 | -1.912 | 7.751 | |

| HF/6-311G | -12.115 | 2.155 | 14.270 | |

| Methanol | AM1 | -9.608 | -1.534 | 8.074 |

| PM3 | -9.664 | -1.917 | 7.747 | |

| HF/6-311G | -12.118 | 2.150 | 14.268 |

This table is generated based on data from a computational study on chloramphenicol. researchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate the computational model. DFT calculations are widely used to predict vibrational spectra (FT-IR and FT-Raman).

For chloramphenicol palmitate, researchers have calculated the harmonic wavenumbers using DFT and found a strong correlation with experimental FT-IR and FT-Raman spectra. nih.gov This agreement confirms that the optimized geometry and the computational level of theory accurately represent the real molecule. Furthermore, Time-Dependent DFT (TD-DFT) has been used to analyze the electronic properties and assign electronic transitions observed in UV-Vis spectroscopy, both in the gaseous phase and in solution. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another area where computational chemistry excels. While specific studies on this compound are not prominent, the methodology is well-established. It involves optimizing the molecular geometry and then using a suitable level of theory, such as the WP04 functional, to calculate the chemical shifts. github.io These predicted spectra can then be compared to experimental data to confirm chemical structures. researchgate.netchemicalbook.com

Reaction Mechanism Modeling and Transition State Characterization

Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the modeling of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. nih.gov

While detailed transition state calculations for reactions involving this compound itself are not extensively published, the mechanisms involving its derivatives provide a clear framework for how such studies would be conducted. A key reaction is the enzymatic acetylation of the hydroxyl group of chloramphenicol by chloramphenicol acetyltransferase (CAT), which deactivates the antibiotic. ebi.ac.uk

The catalytic mechanism involves a histidine residue (His195) in the enzyme's active site acting as a general base to deprotonate the substrate's hydroxyl group. ebi.ac.uk This initiates a nucleophilic attack on the acetyl-CoA cofactor. The resulting tetrahedral intermediate is stabilized by the enzyme environment before collapsing to the final products. ebi.ac.uk

Computational modeling of this process would involve:

Building a model of the enzyme's active site with the substrate (chloramphenicol) and cofactor (acetyl-CoA) docked.

Using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the reacting core is treated with a high level of quantum theory (like DFT) and the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field.

Mapping the potential energy surface to locate the transition state for the proton transfer and nucleophilic attack steps.

Performing frequency calculations to confirm the transition state (identified by a single imaginary frequency) and to calculate the activation energy of the reaction.

These calculations would provide a detailed, step-by-step picture of the reaction, revealing the precise geometry and energy of the transition state, which is the fleeting moment that determines the reaction's speed and outcome. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for detailed electronic structure analysis, it is computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics (force fields) to simulate the movement of atoms over time. oup.com This is particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules.

For derivatives of this compound, MD simulations have been instrumental in understanding their biological activity. Studies have modeled the binding of chloramphenicol conjugates to the human mitochondrial ribosome. nih.gov These simulations, often running for nanoseconds, reveal how the molecule or its derivatives fit into the binding pocket and which intermolecular interactions (e.g., hydrogen bonds, stacking interactions) are most important for stabilizing the complex. nih.gov

A typical MD simulation protocol involves:

Generating a three-dimensional model of the molecule and its binding partner (e.g., a protein or nucleic acid).

Assigning force field parameters (like CHARMM27) to all atoms. nih.gov

Solvating the system in a water box with appropriate ions to mimic physiological conditions. nih.gov

Minimizing the system's energy to remove steric clashes.

Gradually heating the system to a target temperature (e.g., 300 K) and equilibrating the pressure.

Running a production simulation for a set amount of time (e.g., 30 ns) to collect trajectory data. nih.gov

Analysis of the resulting trajectory provides detailed information on conformational changes, binding stability, and the specific atoms involved in key interactions.

Stereochemical Predictions and Enantioselective Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. This compound and its derivatives possess chiral centers, meaning different stereoisomers exist. For instance, only the D-threo isomer of chloramphenicol exhibits significant antibacterial activity. nih.gov Therefore, controlling the stereochemical outcome of a synthesis is paramount.

Computational chemistry can play a role in predicting and understanding enantioselective reaction pathways, although the primary work in this area is often experimental. Synthetic strategies have been developed for the enantioselective synthesis of (-)-chloramphenicol, relying on catalytic asymmetric aldol (B89426) reactions. nih.gov These methods achieve high enantiomeric excess by using chiral catalysts, such as those derived from cinchona alkaloids. nih.gov

While the reported studies focus on the synthetic results, computational modeling could be used to explain the observed stereoselectivity. This would involve:

Modeling the transition states for the formation of each possible stereoisomer in the presence of the chiral catalyst.

Calculating the activation energies for each pathway using quantum chemical methods (e.g., DFT).

The pathway with the lowest activation energy would correspond to the major product observed experimentally.

By comparing the energies of the different diastereomeric transition states, chemists can understand why one enantiomer is formed preferentially, aiding in the design of even more selective catalysts and reaction conditions.

Analytical Methodologies for Isolation, Purity Assessment, and Quantitation

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-(4-Nitrophenyl)propane-1,3-diol, offering high resolution and sensitivity for separation and purity assessment. heraldopenaccess.us

Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a frequently used method for analyzing this compound. This technique employs a nonpolar stationary phase, typically a C18 column, with a polar mobile phase. sielc.com The separation is driven by hydrophobic interactions between the analyte and the stationary phase. The mobile phase is generally a mixture of water with an organic modifier such as acetonitrile (B52724) or methanol. sielc.com The nitrophenyl group imparts sufficient hydrophobicity for retention on the C18 column, while the polar diol functional group influences its elution. Mobile phase composition can be fine-tuned to optimize the separation of the target compound from impurities. For mass spectrometry-compatible methods, an acid like formic acid can be used in the mobile phase. sielc.com

Typical RP-HPLC Parameters:

| Parameter | Value |

|---|---|

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with an acid modifier (e.g., phosphoric or formic acid) sielc.com |

| Detection | UV at ~270 nm nih.gov |

Chiral HPLC for Enantiomeric Excess Determination

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the purity of a single enantiomer, is crucial, especially in pharmaceutical contexts. heraldopenaccess.usnih.gov Chiral HPLC is the preferred method for this analysis, as it can separate these non-superimposable mirror images. nih.govuma.es

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds. nih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase for chiral separations often consists of combinations of n-hexane, isopropanol, and ethanol. mdpi.commdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is problematic due to its low volatility and the thermal instability of the diol groups. youtube.com To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile and thermally stable functional groups. youtube.comresearchgate.net

Silylation is the most common derivatization technique for compounds containing hydroxyl groups. youtube.com This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide, to form trimethylsilyl (B98337) (TMS) ethers. nih.gov These derivatives are significantly more volatile and less polar, allowing for successful separation and detection by GC. numberanalytics.com The analysis is typically performed on a capillary column with detection by a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS). nih.gov

Spectrophotometric Detection Techniques

Spectrophotometric methods, particularly UV-Visible spectroscopy, are valuable for the detection and quantification of this compound. wikipedia.org The molecule's p-nitrophenyl group acts as a strong chromophore, absorbing light in the ultraviolet region. Nitroaromatic compounds typically exhibit a maximum absorbance (λmax) in the 210-270 nm range, with the specific wavelength depending on the molecular structure. nih.goviu.edu

This distinct UV absorbance is exploited in HPLC systems equipped with a UV detector for quantitative analysis. uma.es By creating a calibration curve of absorbance versus known concentrations of the compound, the concentration in an unknown sample can be determined. Under basic conditions, the deprotonation of the phenolic hydroxyl in related compounds like 4-nitrophenol (B140041) leads to the formation of the 4-nitrophenolate (B89219) ion, which has a strong visible absorbance at higher wavelengths (around 413 nm), providing another means for spectroscopic monitoring. emerginginvestigators.org

Spectrophotometric Data:

| Technique | Property | Value/Range |

|---|---|---|

| UV-Visible Spectroscopy | Absorbance Maximum (λmax) | ~270 nm nih.gov |

| Application | Quantitation in solution, Detection for HPLC uma.eswikipedia.org |

Electrochemical Methods for Detection and Characterization

The electroactive nature of the nitro group makes electrochemical methods suitable for the detection and characterization of this compound. The nitro group can be irreversibly reduced in a four-electron process to a hydroxylamine (B1172632) group. acs.org This electrochemical behavior can be harnessed for highly sensitive detection using techniques like square-wave voltammetry. acs.orgresearchgate.net

Electrochemical sensors, sometimes using modified electrodes to enhance sensitivity and selectivity, can detect nitroaromatic compounds at very low concentrations. acs.orgrsc.org These methods offer advantages such as instrumental simplicity and portability. acs.org The reduction potential can be influenced by other substituents on the aromatic ring, which can be used for selective analysis. acs.org For example, detection limits for similar nitroaromatic compounds like chloramphenicol (B1208) can reach the sub-micromolar level. acs.orgresearchgate.net This approach has been successfully applied to the analysis of real-world samples, indicating its potential for environmental and biological monitoring. acs.org

Future Research Directions and Unexplored Avenues for 2 4 Nitrophenyl Propane 1,3 Diol Chemistry

Integration with Flow Chemistry and Continuous Synthesis Processes

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch processing to continuous flow chemistry. This paradigm shift offers numerous advantages, including enhanced safety, better process control, and higher yields. The synthesis of nitroaromatic compounds, often characterized by highly exothermic and potentially hazardous nitration reactions, is particularly well-suited for the controlled environment of flow reactors.

Future research should focus on developing a robust and scalable continuous flow process for the synthesis of 2-(4-Nitrophenyl)propane-1,3-diol. This would involve the nitration of a suitable phenylpropane precursor in a microreactor, followed by dihydroxylation. The benefits of such an approach are manifold. Flow chemistry minimizes the accumulation of hazardous intermediates, such as diazonium salts, which can be a concern in batch processes for related compounds. pharmtech.com Furthermore, the precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to improved selectivity and reduced byproduct formation. pharmtech.com

The development of a continuous flow synthesis for this compound would not only represent a significant advancement in its production but also serve as a model for the synthesis of other nitro-substituted pharmaceutical intermediates. researchgate.netnih.gov The integration of in-line analytical techniques, such as infrared spectroscopy, would allow for real-time monitoring and optimization of the reaction, ensuring high efficiency and reproducibility. researchgate.net

Discovery of Novel Catalytic Transformations and Derivatizations

The functional groups present in this compound—a nitro group, two hydroxyl groups, and a chiral center—offer a rich platform for a wide array of catalytic transformations and derivatizations. While its use as a precursor is established, a systematic exploration of its reactivity is a promising area for future research.

Key areas for investigation include:

Asymmetric Catalysis: The chiral diol backbone is an ideal starting point for the synthesis of enantiomerically pure compounds. Research into catalytic systems that can selectively transform the hydroxyl or nitro groups while preserving the stereochemistry is of high interest. This could lead to the development of novel chiral ligands or catalysts for asymmetric synthesis.

Biocatalysis: The use of enzymes for the selective modification of this compound is a largely unexplored but highly promising field. Biocatalytic methods could offer environmentally friendly routes to novel derivatives with high stereoselectivity.

Derivatization of the Nitro Group: The nitro group can be reduced to an amine, opening up a vast landscape of further chemical modifications. This amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a diverse library of new compounds with potential biological activities.

Functionalization of the Hydroxyl Groups: The two hydroxyl groups can be selectively protected, activated, or converted to other functional groups. This would enable the synthesis of a wide range of esters, ethers, and other derivatives with tailored properties.

A systematic study of these transformations will undoubtedly expand the chemical space accessible from this versatile building block.

Development of Advanced Materials Based on the Propanediol (B1597323) Scaffold

The unique structural features of this compound make it an attractive monomer for the synthesis of advanced materials. The propanediol backbone can be incorporated into polymer chains, while the nitrophenyl group can impart specific electronic and optical properties.

Future research in this area could explore:

Chiral Polymers: The inherent chirality of this compound can be harnessed to create chiral polymers. mdpi.comrsc.orgrsc.org Such polymers could find applications in enantioselective separations, chiral catalysis, and as materials with unique chiroptical properties. The synthesis could involve polycondensation reactions utilizing the diol functionality.

Nonlinear Optical (NLO) Materials: The presence of the electron-withdrawing nitro group conjugated with the phenyl ring suggests that polymers incorporating this moiety may exhibit nonlinear optical properties. aps.orggoogle.com Research into the synthesis and characterization of such polymers could lead to the development of new materials for applications in photonics and optoelectronics.

Biodegradable Polyesters: 1,3-Propanediol (B51772) is a known monomer for the production of biodegradable polyesters like poly(trimethylene terephthalate) (PTT). nih.govresearchgate.netmdpi.com By incorporating the functionalized this compound, it may be possible to create novel biodegradable polymers with tailored properties, such as altered degradation rates or specific functionalities. The bio-based production of 1,3-propanediol is already established, suggesting a sustainable route for these new materials. nih.govgoogle.com

The development of polymers from this scaffold would bridge the gap between small molecule synthesis and materials science, opening up new avenues for functional materials.

Exploration in New Functional Applications and Chemical Technologies

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential for direct application in various chemical technologies. The combination of a nitroaromatic system and a chiral diol structure is a compelling motif for molecular recognition and sensing applications.

Potential future applications to be explored include:

Chiral Resolving Agents: The chiral nature of the molecule suggests its potential use in the separation of racemic mixtures. Immobilizing the compound or its derivatives on a solid support could lead to the development of novel chiral stationary phases for chromatography.

Sensors: The nitrophenyl group can act as a chromophore, and its electronic properties can be sensitive to the local environment. This opens up the possibility of designing colorimetric or fluorescent sensors for the detection of specific analytes through host-guest interactions with the diol moiety.

Catalysis: As mentioned earlier, derivatives of this compound could serve as ligands for transition metal catalysts. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the phenyl ring or the diol backbone, leading to catalysts with enhanced activity and selectivity for a range of organic transformations.

Organocatalysis: The diol functionality could be explored for its potential in organocatalysis, for instance, in hydrogen bond-donating catalysis.

A focused effort to screen this compound and its derivatives in these and other applications could uncover new and valuable uses for this compound.

Computational Design and Prediction of Novel Functional Derivatives

The tools of computational chemistry and molecular modeling can play a pivotal role in guiding and accelerating future research on this compound. In silico methods can be employed to predict the properties and reactivity of novel derivatives, thereby prioritizing synthetic efforts and reducing experimental costs.

Future computational studies could focus on:

Conformational Analysis: A thorough understanding of the conformational landscape of this compound is crucial for designing derivatives with specific three-dimensional structures.

Prediction of Properties: Quantum mechanical calculations can be used to predict various properties of designed derivatives, such as their electronic spectra, nonlinear optical properties, and reactivity. This would allow for the virtual screening of large libraries of compounds to identify promising candidates for synthesis.

Docking Studies: For applications in sensing and catalysis, molecular docking simulations can be used to study the interactions of this compound derivatives with target molecules or metal centers. This can provide valuable insights into the mechanism of action and guide the design of more effective compounds.

Metabolic Pathway Design: In silico screening and flux balance analysis could be used to design and optimize metabolic pathways for the biotechnological production of propanediol derivatives. nih.gov

By integrating computational design with experimental work, the discovery and development of novel functional derivatives of this compound can be significantly streamlined.

Q & A

Basic Research Questions

Q. How can 2-(4-Nitrophenyl)propane-1,3-diol be accurately quantified in pharmaceutical formulations?

- Methodological Answer: Reverse-phase HPLC with UV detection at 278 nm is a validated approach, leveraging the nitrophenyl group's strong absorbance. This method avoids interference from structurally similar degradation products like chloramphenicol . For example, Belle and Young (1979) demonstrated a protocol using a C18 column and mobile phases optimized for peak resolution without derivatization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Store the compound in a tightly sealed container under dry, ventilated conditions (≤25°C) to prevent hydrolysis. Use nitrile gloves, safety goggles, and lab coats during handling. In case of skin contact, rinse immediately with water for 15 minutes. Avoid aqueous environments during synthesis or storage due to its hydrolysis sensitivity .

Q. What are the primary degradation pathways of this compound, and how are they monitored?

- Methodological Answer: Hydrolysis of the amine or nitro groups is the main degradation pathway, detectable via TLC with ethyl acetate-formic acid-water (10:2:8) as the mobile phase. Confirmation requires HPLC or LC-MS to distinguish between the parent compound and degradation byproducts like 4-nitrophenol .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer: Conduct kinetic stability studies using buffered solutions (pH 1–12) at controlled temperatures (25–60°C). Monitor degradation rates via UV spectroscopy or HPLC. For example, conflicting data on hydrolysis rates may arise from trace metal impurities; thus, chelating agents like EDTA can be added to reaction mixtures to validate results .

Q. What experimental strategies enable chiral resolution of this compound stereoisomers?

- Methodological Answer: Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) with hexane-isopropanol mobile phases achieves baseline separation of enantiomers. For preparative-scale resolution, diastereomeric salt formation with L-tartaric acid in ethanol/water mixtures is effective, as demonstrated in the synthesis of (1R,2R)-stereoisomers .

Q. How should researchers design experiments to address discrepancies in synthetic yields during large-scale production?

- Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE). For example, varying catalyst loadings (e.g., Pd/C for hydrogenation), solvent polarity (ethanol vs. THF), and temperature (20–80°C) can identify critical factors affecting yield. Use ANOVA to statistically validate the impact of each variable .

Q. What analytical techniques differentiate this compound from its structurally analogous impurities?

- Methodological Answer: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass data to distinguish between the target compound (m/z 212.2) and impurities like 2-amino-1-(4-nitrophenyl)propane-1,3-diol derivatives. Pair with NMR (¹H/¹³C) to confirm structural integrity, particularly for stereochemical assignments .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer: Perform solubility tests in solvents of varying polarity (e.g., water, ethanol, DCM) under controlled humidity and temperature. Conflicting reports may arise from polymorphic forms; use X-ray diffraction (XRD) to identify crystalline vs. amorphous phases, which influence solubility .

Q. Why do different studies report varying biological activity for this compound derivatives?

- Methodological Answer: Activity discrepancies often stem from stereochemical differences or residual solvent traces. Validate purity via HPLC (>98%) and confirm stereochemistry using circular dichroism (CD). For in vitro assays, standardize cell lines and assay conditions (e.g., incubation time, concentration ranges) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.